2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

Catalog No.
S11380281
CAS No.
M.F
C22H26N2O4
M. Wt
382.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(3,4,5-trimeth...

Product Name

2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

IUPAC Name

2-(1-propan-2-ylindol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

InChI

InChI=1S/C22H26N2O4/c1-14(2)24-13-15(17-8-6-7-9-18(17)24)10-21(25)23-16-11-19(26-3)22(28-5)20(12-16)27-4/h6-9,11-14H,10H2,1-5H3,(H,23,25)

InChI Key

MAKFYMMGPRFQIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)CC(=O)NC3=CC(=C(C(=C3)OC)OC)OC

The compound 2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(3,4,5-trimethoxyphenyl)acetamide, also known by its systematic name, features a complex structure that combines an indole moiety with a trimethoxyphenyl acetamide. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. Its molecular formula is C21H26N2O5C_{21}H_{26}N_{2}O_{5}, and it has a molecular weight of approximately 370.45 g/mol.

Typical for amides and indole derivatives. Key reactions include:

  • Acylation: The indole nitrogen can be acylated to form derivatives with different acyl groups.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze to yield the corresponding carboxylic acid and amine.
  • Reduction: The compound may be reduced to yield amines or alcohols depending on the reducing agent used.

These reactions are essential for modifying the compound to enhance its biological activity or to study its mechanism of action.

Research indicates that compounds similar to 2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(3,4,5-trimethoxyphenyl)acetamide exhibit various biological activities, including:

  • Anticancer properties: Indole derivatives have been shown to inhibit cancer cell proliferation.
  • Anti-inflammatory effects: Some studies suggest that compounds with similar structures may reduce inflammation through various pathways.
  • Neuroprotective effects: Certain indole-based compounds have demonstrated potential in protecting neuronal cells from damage.

The specific biological activity of this compound remains an area for further investigation.

The synthesis of 2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(3,4,5-trimethoxyphenyl)acetamide typically involves the following steps:

  • Formation of the Indole Derivative: The synthesis starts with the preparation of the indole ring, which can be achieved through cyclization reactions involving tryptophan derivatives.
  • Alkylation: The indole nitrogen is alkylated using propan-2-amine to introduce the propan-2-yl group.
  • Amide Bond Formation: The final step involves reacting the alkylated indole with 3,4,5-trimethoxyphenyl acetic acid or its activated form (such as an acid chloride) to form the desired amide.

This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product.

The primary applications of 2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(3,4,5-trimethoxyphenyl)acetamide include:

  • Pharmaceutical Development: Due to its potential biological activities, this compound may serve as a lead compound in drug discovery programs targeting cancer and inflammatory diseases.
  • Research Tool: It can be utilized in biological research to explore mechanisms of action related to indole derivatives and their effects on cellular pathways.

Interaction studies are crucial for understanding how 2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(3,4,5-trimethoxyphenyl)acetamide interacts with biological targets. These studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • In vitro Assays: Testing the compound's efficacy in cell cultures to determine its impact on cell viability and proliferation.
  • In vivo Studies: Conducting animal studies to assess pharmacokinetics and therapeutic potential.

These interactions help elucidate the compound's pharmacological profile.

Similar Compounds

Several compounds share structural similarities with 2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(3,4,5-trimethoxyphenyl)acetamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-(3-acetyl-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamideC21H22N2O5C_{21}H_{22}N_{2}O_{5}Contains an acetyl group on the indole ring
N-[2-(1H-indol-3-yl)ethyl]propanamideC13H18N2C_{13}H_{18}N_{2}Simpler structure with potential anti-inflammatory properties
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamideC19H22N2O3C_{19}H_{22}N_{2}O_{3}Combines indole with a methoxynaphthalene moiety

These compounds highlight the unique structural aspects of 2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(3,4,5-trimethoxyphenyl)acetamide while also indicating possible avenues for further research and development in medicinal chemistry.

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

382.18925731 g/mol

Monoisotopic Mass

382.18925731 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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